Des(1-cyclohexanol) Venlafaxine-d6

Description

BenchChem offers high-quality Des(1-cyclohexanol) Venlafaxine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des(1-cyclohexanol) Venlafaxine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

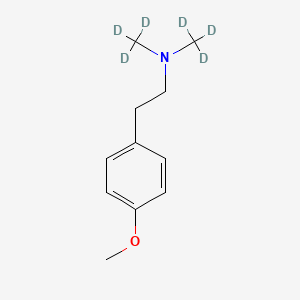

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSZBHCYLIHECZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747509 | |

| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330046-00-8 | |

| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Des(1-cyclohexanol) Venlafaxine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of Des(1-cyclohexanol) Venlafaxine-d6. This deuterated analog serves as a crucial internal standard for the quantitative analysis of venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).

Core Chemical Properties

Des(1-cyclohexanol) Venlafaxine-d6 is a stable isotope-labeled version of a venlafaxine impurity. Its primary application is in bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in the quantification of venlafaxine and its metabolites in biological matrices. The deuterium (B1214612) labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled analyte while exhibiting similar chemical and chromatographic behavior.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of Des(1-cyclohexanol) Venlafaxine-d6 and its non-deuterated counterpart for comparison. It is important to note that comprehensive experimental data for the deuterated compound is limited, as it is primarily synthesized as an analytical standard.

Table 1: Chemical Identifiers

| Property | Des(1-cyclohexanol) Venlafaxine-d6 | Des(1-cyclohexanol) Venlafaxine |

| CAS Number | 1330046-00-8[1][2][3][4] | 775-33-7[5][6] |

| Molecular Formula | C₁₁H₁₁D₆NO[1][2][3] | C₁₁H₁₇NO[5][6] |

| Molecular Weight | 185.30 g/mol [2][3] | 179.26 g/mol [5][6] |

| InChI | InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3[1] | InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3[5] |

| SMILES | COC1=CC=C(CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C1[1] | COc1ccc(CCN(C)C)cc1[5] |

| Synonyms | 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine; p-Methoxy-N,N-(dimethyl-d6)phenethylamine[2] | 2-(4-methoxyphenyl)-N,N-dimethylethanamine; Venlafaxine EP Impurity A[5] |

Table 2: Physicochemical Properties

| Property | Des(1-cyclohexanol) Venlafaxine-d6 | Des(1-cyclohexanol) Venlafaxine |

| Appearance | Clear Colourless Oil[2] | Data not available |

| Boiling Point | 254.9 ± 23.0 °C at 760 mmHg (Predicted)[7] | Data not available |

| Melting Point | Data not available | Data not available |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol.[8] | Data not available |

| Storage Temperature | 2-8°C Refrigerator[2] | Data not available |

Experimental Protocols

Des(1-cyclohexanol) Venlafaxine-d6 is instrumental in the bioanalysis of venlafaxine. Below is a representative experimental protocol for the quantitative analysis of venlafaxine in human plasma using LC-MS/MS with a deuterated internal standard.

Protocol: Quantification of Venlafaxine in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma sample (calibration standard, quality control, or unknown), add a specified amount of Des(1-cyclohexanol) Venlafaxine-d6 working solution as an internal standard.

-

Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate plasma proteins.[9]

-

Vortex the mixture for 1 minute.[9]

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]

2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC® BEH Shield RP18, 1.7 µm, 100 mm × 2.1 mm) is commonly used.[10]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). A common composition is acetonitrile:water (80:20, v/v).[10]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[10]

-

Injection Volume: 5-10 µL.[9]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[10]

-

MRM Transitions: The specific precursor to product ion transitions are monitored for the analyte and the internal standard. Representative transitions are provided in the table below.

Table 3: Representative MRM Transitions for Venlafaxine and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Venlafaxine | 278.3 | 121.08 |

| Venlafaxine-d6 | 284.4 | 121.0 |

Note: The MRM transitions for Des(1-cyclohexanol) Venlafaxine-d6 would need to be empirically determined but are expected to be similar to other deuterated venlafaxine standards.

Signaling Pathways and Logical Relationships

As Des(1-cyclohexanol) Venlafaxine-d6 is an analytical standard, it does not have its own signaling pathway. However, its use is intrinsically linked to the metabolic pathway of venlafaxine. The following diagram illustrates the major metabolic routes of venlafaxine, providing context for the analytical measurements where the deuterated standard is employed.

Caption: Major metabolic pathways of venlafaxine in humans.

Experimental Workflow for Bioanalysis

The logical flow of a typical bioanalytical study involving Des(1-cyclohexanol) Venlafaxine-d6 is depicted in the following diagram.

Caption: A typical workflow for quantitative bioanalysis.

References

- 1. Des(1-cyclohexanol) Venlafaxine-d6 | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Des(1-cyclohexanol) Venlafaxine | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. 1330046-00-8|Des(1-cyclohexanol) Venlafaxine-d6|Des(1-cyclohexanol) Venlafaxine-d6|-范德生物科技公司 [39.100.107.131]

- 8. Des(1-cyclohexanol) Venlafaxine-d6 | 稳定同位素 | CAS 1330046-00-8 | 美国InvivoChem [invivochem.cn]

- 9. benchchem.com [benchchem.com]

- 10. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Des(1-cyclohexanol) Venlafaxine-d6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific Certificate of Analysis for Des(1-cyclohexanol) Venlafaxine-d6 was not publicly available at the time of this writing. The following data and methodologies are presented as a representative example based on a Certificate of Analysis for a closely related deuterated venlafaxine (B1195380) standard. The information herein is intended for illustrative and educational purposes.

Introduction

Des(1-cyclohexanol) Venlafaxine-d6 is a deuterium-labeled derivative of a potential impurity of Venlafaxine, a widely used antidepressant. As a stable isotope-labeled internal standard, it is a critical component in quantitative bioanalytical studies, such as pharmacokinetics, and in monitoring the purity of Venlafaxine active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the typical data and analytical procedures presented in a Certificate of Analysis (CoA) for such a reference standard.

Compound Information

| Parameter | Value |

| Compound Name | Des(1-cyclohexanol) Venlafaxine-d6 |

| Catalogue Number | PA STI 026810[1] |

| CAS Number | 1330046-00-8[1] |

| Molecular Formula | C₁₁H₁₁D₆NO[1] |

| Molecular Weight | 185.30[1] |

| Unlabeled CAS Number | 775-33-7[2] |

Quantitative Data Summary

The following table summarizes the typical analytical results found on a CoA for a high-purity reference standard.

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in Methanol, DMSO | Conforms |

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrometry | Conforms to structure | Conforms |

| Chromatographic Purity (HPLC) | ≥98% | 99.5% |

| Isotopic Purity | ≥99 atom % D | >99 atom % D |

| Residual Solvents | To be reported | <0.1% |

| Water Content (Karl Fischer) | To be reported | 0.2% |

Experimental Protocols

Appearance

Methodology: A visual inspection of the material is conducted under ambient light against a white and black background. The color and physical state of the substance are recorded.

Solubility

Methodology: A small, accurately weighed amount of the material (typically 1-2 mg) is added to a standard volume (e.g., 1 mL) of the specified solvent in a clear glass vial. The mixture is vortexed for approximately 30 seconds and visually inspected for the dissolution of the solid.

¹H-NMR (Proton Nuclear Magnetic Resonance)

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H-NMR spectrum is acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). The chemical shifts, signal integrations, and coupling constants are analyzed to confirm the chemical structure of the molecule. The absence of signals corresponding to the six deuterated methyl protons is a key indicator of successful labeling.

Mass Spectrometry (MS)

Methodology: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion is measured. For Des(1-cyclohexanol) Venlafaxine-d6, the expected [M+H]⁺ ion would be approximately 186.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Purity (HPLC)

Methodology:

-

System: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution is typically employed, for example, starting with a mixture of acetonitrile (B52724) and water (with an additive like 0.1% formic acid) and increasing the proportion of acetonitrile over time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 225 nm).

-

Injection Volume: 10 µL.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Analytical Workflow for Certification

Caption: Workflow for Reference Standard Certification.

Purity Determination Logic

References

An In-depth Technical Guide to the Synthesis and Characterization of Des(1-cyclohexanol) Venlafaxine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Des(1-cyclohexanol) Venlafaxine-d6. This deuterated analog of a Venlafaxine impurity is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and expected analytical data.

Introduction

Des(1-cyclohexanol) Venlafaxine, also known as 2-(4-methoxyphenyl)-N,N-dimethylethanamine, is a known impurity and metabolite of the antidepressant drug Venlafaxine. The deuterated version, Des(1-cyclohexanol) Venlafaxine-d6, incorporates six deuterium (B1214612) atoms on the N,N-dimethyl group. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it co-elutes with the non-labeled analyte but is easily distinguishable by its mass-to-charge ratio.

Proposed Synthesis of Des(1-cyclohexanol) Venlafaxine-d6

The synthesis of Des(1-cyclohexanol) Venlafaxine-d6 can be achieved through a reductive amination of 4-methoxyphenylacetaldehyde with dimethyl-d6-amine (B85223) hydrochloride.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-methoxyphenylacetaldehyde (1.0 eq) in methanol (B129727) (10 mL/mmol), add dimethyl-d6-amine hydrochloride (1.2 eq) and sodium cyanoborohydride (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Upon completion, quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and wash with diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with 1M sodium hydroxide (B78521) until the pH is basic. Extract the product with dichloromethane (B109758) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to afford pure Des(1-cyclohexanol) Venlafaxine-d6.

Characterization of Des(1-cyclohexanol) Venlafaxine-d6

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Des(1-cyclohexanol) Venlafaxine-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and ethyl chain protons. The signal for the N,N-dimethyl group will be absent due to deuteration.

-

¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule, including the deuterated methyl groups, which will appear as a septet due to coupling with deuterium.

-

²H NMR: The deuterium NMR spectrum will show a single resonance corresponding to the six equivalent deuterium atoms of the N,N-di(methyl-d3) group, confirming the location of isotopic labeling.[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of the synthesized compound.[2]

-

High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₁₁H₁₁D₆NO.

-

Isotopic Purity: The mass spectrum will also allow for the determination of isotopic purity by comparing the intensity of the M+6 peak with any lower mass peaks (M+0 to M+5).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the chemical purity of Des(1-cyclohexanol) Venlafaxine-d6.[3][4]

-

Method: A reverse-phase HPLC method with a C18 column can be utilized.[4]

-

Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.[3]

-

Detection: UV detection at a wavelength of 225 nm is suitable for this compound.[4]

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of Des(1-cyclohexanol) Venlafaxine-d6.

| Parameter | Expected Value |

| Chemical Formula | C₁₁H₁₁D₆NO |

| Molecular Weight | 185.30 g/mol |

| Exact Mass | 185.1949 |

| Appearance | Colorless to pale yellow oil |

| Expected Yield | 60-70% |

Table 1: Expected Physicochemical Properties and Synthesis Outcome.

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | Aromatic protons: ~6.8-7.2 ppm; CH₂-Ar: ~2.8 ppm; CH₂-N: ~2.5 ppm. Absence of N(CH₃)₂ signal. |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | Aromatic carbons: ~114-158 ppm; Ethyl carbons: ~30-55 ppm; N(CD₃)₂: ~45 ppm (septet). |

| HRMS (ESI+) | [M+H]⁺ | Calculated: 186.2028; Found: within 5 ppm error. |

| HPLC | Purity | >98% (by area at 225 nm) |

| Retention Time | Dependent on specific method, but should be a single sharp peak. |

Table 2: Expected Analytical Characterization Data.

Visualizations

Signaling Pathway: Mechanism of Action of Venlafaxine

Venlafaxine, the parent drug, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft. This enhances neurotransmission, which is believed to be the basis of its antidepressant effect.[5][6][7]

Caption: Mechanism of action of Venlafaxine.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of Des(1-cyclohexanol) Venlafaxine-d6.

Caption: Synthesis and characterization workflow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. iajpr.com [iajpr.com]

- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]

Stability and Storage of Des(1-cyclohexanol) Venlafaxine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Des(1-cyclohexanol) Venlafaxine-d6, a deuterated analog of a venlafaxine (B1195380) metabolite. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This document collates data from supplier recommendations and scientific literature on the stability of the parent compound, venlafaxine, and its primary metabolites, which serve as a reliable proxy for the deuterated form.

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability of Des(1-cyclohexanol) Venlafaxine-d6. The following conditions are recommended based on supplier data sheets.

| Formulation | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

For shipping, Des(1-cyclohexanol) Venlafaxine-d6 is stable at ambient room temperature for short periods, such as a few days.[1] It is advisable to re-analyze the compound for chemical purity if it has been stored for over three years.[2]

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for predicting the degradation pathways of a drug substance.[3] Venlafaxine and its metabolites have been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[2][4]

Summary of Forced Degradation Studies on Venlafaxine and Desvenlafaxine (B1082)

The following table summarizes the degradation of venlafaxine and desvenlafaxine observed under various stress conditions as reported in the scientific literature.

| Stress Condition | Compound | Degradation Observed | Reference |

| Acidic | Venlafaxine | Significant degradation in 5N HCl.[3] | [3] |

| Desvenlafaxine | 18.65% degradation in 0.5 N HCl at 70°C for 2 hours. | ||

| Basic | Venlafaxine | Degradation observed in 10% sodium hydroxide.[2] | [2] |

| Desvenlafaxine | 11.01% degradation in 1.0 N NaOH at 70°C for 12 hours. | ||

| Oxidative | Venlafaxine | Degradation observed in 3% hydrogen peroxide.[2] | [2] |

| Desvenlafaxine | 17.05% degradation in 3% H₂O₂ at 50°C for 2 hours. | ||

| Photolytic | Venlafaxine | Stable.[4] | [4] |

| Desvenlafaxine | Maximum degradation of 0.23% after 10 days of UV light exposure. | ||

| Thermal (Dry Heat) | Desvenlafaxine | Maximum degradation of 0.27% after 10 days at 80°C. | |

| Thermal (Moist Heat) | Desvenlafaxine | Maximum degradation of 0.25% after 2 hours at 80°C and 75% RH. |

Experimental Protocols for Stability Testing

The development and validation of stability-indicating analytical methods are crucial for accurately assessing the stability of a compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Example of a Stability-Indicating HPLC Method for Venlafaxine

This protocol is based on a validated method for the quantitative determination of venlafaxine hydrochloride in pharmaceutical formulations.[2]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: Kromasil C18 (250 x 4.6 mm i.d., 5 µm particle size).[2]

-

Mobile Phase: 0.01 M phosphate (B84403) buffer (pH 4.5) and methanol (B129727) in a 40:60 ratio.[2]

-

Flow Rate: 1.0 ml/min.[2]

-

Detection Wavelength: 225 nm.[2]

-

Injection Volume: 20 µL.

Protocol for Forced Degradation Studies

The following are representative protocols for subjecting venlafaxine or its metabolites to stress conditions.

-

Acidic Degradation: A solution of the drug is treated with 10% hydrochloric acid and heated.[2] For example, a 60 µg/ml solution can be prepared for injection after neutralization.[2]

-

Basic Degradation: A solution of the drug is treated with 10% sodium hydroxide.[2] A final concentration of 60 µg/ml is then prepared for analysis.[2]

-

Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide.[2] A 60 µg/ml solution is subsequently prepared for injection.[2]

Degradation Pathways

Understanding the degradation pathways is essential for identifying and controlling impurities in the drug substance and product.

Acid-Catalyzed Degradation of Venlafaxine

Under strong acidic conditions, venlafaxine has been shown to degrade to form 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene.[3] This involves the cleavage of the dimethylamino ethyl side chain.

Caption: Acid-catalyzed degradation pathway of venlafaxine.

General Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

Caption: General workflow for forced degradation studies.

References

- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Isotopic Purity of Des(1-cyclohexanol) Venlafaxine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Des(1-cyclohexanol) Venlafaxine-d6, a deuterated analog of a venlafaxine (B1195380) impurity. The incorporation of deuterium (B1214612) in place of hydrogen atoms can significantly alter the metabolic profile of a drug, making isotopically labeled compounds valuable tools in pharmacokinetic studies and as internal standards in bioanalytical assays. Ensuring high isotopic purity is critical for the reliability of such applications.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. This is typically determined using mass spectrometry, which separates ions based on their mass-to-charge ratio. The relative abundance of each isotopic variant (isotopologue) is measured to calculate the overall isotopic purity.

While a specific certificate of analysis for Des(1-cyclohexanol) Venlafaxine-d6 was not publicly available, the following table represents typical data for a closely related deuterated venlafaxine compound, D,L-Venlafaxine-d6, and serves as an illustrative example of how such data is presented.[1]

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.00 |

| d1 | 0.00 |

| d2 | 0.00 |

| d3 | 0.00 |

| d4 | 0.02 |

| d5 | 5.60 |

| d6 | 94.38 |

| Isotopic Purity | 99.1% |

Note: Data presented is for D,L-Venlafaxine-d6 and is intended to be representative.[1] The isotopic purity is calculated based on the sum of the intensities of the deuterated species (d1-d6) relative to the total intensity of all species (d0-d6).

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Des(1-cyclohexanol) Venlafaxine-d6 relies on well-established analytical techniques. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic purity.[3][4][5]

Methodology:

-

Sample Preparation: A solution of Des(1-cyclohexanol) Venlafaxine-d6 is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatograph to separate the analyte from any potential impurities.

-

Ionization: The separated analyte is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).[3][5]

-

Mass Analysis: The ionized molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the differentiation of the various isotopologues (d0, d1, d2, etc.).

-

Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic purity is then calculated by comparing the abundance of the desired deuterated species to the total abundance of all isotopic species.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of a molecule and can be used to confirm the location and extent of deuterium incorporation.[2][6][7]

Methodology:

-

Sample Preparation: A solution of the deuterated compound is prepared in a suitable NMR solvent.

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated confirms successful deuteration.

-

²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the deuterium atoms in the molecule.

-

Quantitative NMR (qNMR): In some cases, qNMR can be used to determine the level of deuterium incorporation by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated standard of known concentration.

Visualizing Key Concepts

To further elucidate the context and processes involved, the following diagrams are provided.

Caption: Experimental workflow for determining the isotopic purity of Des(1-cyclohexanol) Venlafaxine-d6.

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[8][9][10] The major active metabolite is O-desmethylvenlafaxine (ODV).[9][10]

Caption: Simplified metabolic pathway of Venlafaxine.

The therapeutic effects of venlafaxine are attributed to its ability to increase the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft.[8] This modulation of neurotransmitter levels can lead to downstream effects on various signaling pathways, including the MAPK-ERK1/2 and PI3K-AKT pathways, which are involved in neuroplasticity and cell survival.[11]

Caption: Simplified signaling cascade initiated by Venlafaxine.

References

- 1. assets.lgcstandards.com [assets.lgcstandards.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Venlafaxine exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Des(1-cyclohexanol) Venlafaxine-d6 (CAS No. 1330046-00-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Des(1-cyclohexanol) Venlafaxine-d6, a deuterated analog of a venlafaxine (B1195380) impurity. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and relevant biological context to support its application in analytical and research settings.

Compound Identification and Properties

Des(1-cyclohexanol) Venlafaxine-d6 is the deuterium-labeled form of Des(1-cyclohexanol) Venlafaxine.[1] It serves as an internal standard for the quantitative analysis of venlafaxine and its related compounds by mass spectrometry.[1] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate quantification in complex biological matrices.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1330046-00-8 | [2] |

| Molecular Formula | C₁₁H₁₁D₆NO | [2] |

| Molecular Weight | 185.30 g/mol | [2] |

| Synonyms | 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine, p-Methoxy-N,N-(dimethyl-d6)phenethylamine, N,N-(Dimethyl-d6)-2-(p-anisyl)ethylamine, N,N-(Dimethyl-d6)-4-methoxyphenethylamine | |

| Appearance | Clear Colourless Oil | |

| Storage | 2-8°C Refrigerator | |

| Shipping Conditions | Ambient |

Application in Quantitative Analysis

Des(1-cyclohexanol) Venlafaxine-d6 is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of venlafaxine and its metabolites in biological samples like plasma.[1][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, leading to high accuracy and precision.[3]

Metabolic Pathway of Venlafaxine

Understanding the metabolism of the parent drug, venlafaxine, is crucial for designing and interpreting studies involving its analogs. Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV). Minor metabolic pathways include N-demethylation by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine (NDV), and further metabolism to N,O-didesmethylvenlafaxine (NODV).

Caption: Metabolic pathway of Venlafaxine.

Experimental Protocol: Quantitative Analysis of Venlafaxine in Human Plasma by LC-MS/MS

This section outlines a representative experimental protocol for the quantification of venlafaxine in human plasma using Des(1-cyclohexanol) Venlafaxine-d6 as an internal standard. This protocol is based on established methods for venlafaxine analysis.[3][4][5][6]

Materials and Reagents

-

Venlafaxine analytical standard

-

Des(1-cyclohexanol) Venlafaxine-d6 (Internal Standard, IS)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Des(1-cyclohexanol) Venlafaxine-d6 in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Table 2: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Venlafaxine: To be optimizedDes(1-cyclohexanol) Venlafaxine-d6: To be optimized |

Note: The specific MRM transitions for venlafaxine and Des(1-cyclohexanol) Venlafaxine-d6 need to be determined by direct infusion of the individual compounds into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, post-preparative)

Quantitative Data and Quality Control

A Certificate of Analysis (CoA) for a specific lot of Des(1-cyclohexanol) Venlafaxine-d6 would provide precise quantitative data. While a specific CoA for this compound was not found in the public domain, Table 3 provides an example of the data typically included for such a standard, based on a CoA for a related deuterated venlafaxine metabolite.[7]

Table 3: Representative Certificate of Analysis Data

| Test | Specification | Representative Result |

| Purity (by HPLC) | >98% | 99.5% |

| Chemical Identity | Conforms to structure by ¹H-NMR and MS | Conforms |

| Isotopic Purity | >98% | 99.2% |

| Isotopic Distribution | Report Results | d₀: <0.1%, d₁: <0.1%, d₂: <0.1%, d₃: <0.1%, d₄: 0.2%, d₅: 4.5%, d₆: 95.2% |

| Concentration (if supplied as a solution) | Report Result | 1.00 mg/mL in methanol |

Conclusion

Des(1-cyclohexanol) Venlafaxine-d6 is a critical tool for the accurate quantification of venlafaxine in biological matrices. Its use as an internal standard in LC-MS/MS methods ensures the reliability and robustness of bioanalytical data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The information and protocols provided in this guide offer a comprehensive resource for the effective application of this stable isotope-labeled standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Des(1-cyclohexanol) Venlafaxine-d6 | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lgcstandards.com [lgcstandards.com]

A Technical Guide to Des(1-cyclohexanol) Venlafaxine-d6 for Research Applications

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on Des(1-cyclohexanol) Venlafaxine-d6. It covers supplier information, key chemical data, and detailed experimental protocols for its application as an internal standard in pharmacokinetic and metabolic studies.

Core Compound Information

Des(1-cyclohexanol) Venlafaxine-d6 is the deuterium-labeled analog of Des(1-cyclohexanol) Venlafaxine (B1195380), an impurity of the antidepressant drug Venlafaxine. Its primary application in a research setting is as an internal standard for the quantitative analysis of Venlafaxine and its metabolites in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of six deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Supplier and Chemical Data

Quantitative data from various suppliers are summarized below for easy comparison.

| Supplier | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | HY-132795S | 1330046-00-8 | C₁₁H₁₁D₆NO | 185.30 |

| LGC Standards | TRC-D288590-10MG | 1330046-00-8 | C₁₁H₁₁D₆NO | 185.3 |

| Pharmaffiliates | PA STI 026810 | 1330046-00-8 | C₁₁H₁₁D₆NO | 185.30 |

Experimental Protocols

The use of deuterated internal standards is crucial for accurate bioanalysis, as they compensate for variability in sample preparation and matrix effects.[1][2] Des(1-cyclohexanol) Venlafaxine-d6 is employed in methods to quantify Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV).

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting analytes from plasma samples.[3]

Materials:

-

Blank plasma

-

Acetonitrile

-

Des(1-cyclohexanol) Venlafaxine-d6 working solution (in acetonitrile)

-

Microcentrifuge tubes

Procedure:

-

To a 100 µL aliquot of a plasma sample in a microcentrifuge tube, add 200 µL of the Des(1-cyclohexanol) Venlafaxine-d6 working solution in acetonitrile.[2]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[2]

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more thorough clean-up of the sample matrix, which can be beneficial for reducing ion suppression in the mass spectrometer.[4][5]

Materials:

-

OASIS HLB (Hydrophilic-Lipophilic Balance) cartridges[4]

-

Deionized water

-

5% Methanol in water

-

Des(1-cyclohexanol) Venlafaxine-d6 working solution

Procedure:

-

Condition the SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of deionized water.[4]

-

To a 300 µL plasma sample, add 20 µL of the Des(1-cyclohexanol) Venlafaxine-d6 working solution and vortex.[4]

-

Load the prepared sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol to remove interfering substances.[4]

-

Elute the analytes and the internal standard with 1 mL of methanol.[4]

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis Protocol

This protocol is a representative example for the quantification of Venlafaxine and its metabolites using a deuterated internal standard.[1][4]

Instrumentation:

-

UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[1]

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)[1]

LC Conditions:

-

Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)[4]

-

Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[1]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

-

Flow Rate: 0.3 mL/min[4]

-

Injection Volume: 5 µL[1]

-

Column Temperature: 40°C[1]

-

Gradient Elution: [1]

-

0.0 - 0.5 min: 20% B

-

0.5 - 2.5 min: 20% to 80% B (linear ramp)

-

2.5 - 3.0 min: Hold at 80% B

-

3.1 - 4.0 min: Return to 20% B (re-equilibration)

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)[4]

-

MRM Transitions:

Signaling and Metabolic Pathways

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[6] Its metabolism is primarily mediated by cytochrome P450 enzymes in the liver. The use of deuterated standards is critical in studies examining this metabolism, as the rate of metabolism can be influenced by the presence of deuterium, a phenomenon known as the kinetic isotope effect.[7]

Venlafaxine Metabolic Pathway

The major metabolic pathway of Venlafaxine involves O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), primarily by the CYP2D6 enzyme.[6][8] A minor pathway is N-demethylation by CYP3A4 and CYP2C19.[6]

Caption: Major metabolic pathways of Venlafaxine.

Bioanalytical Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]

Des(1-cyclohexanol) Venlafaxine-d6: A Technical Guide for Researchers

For Research Use Only

This technical guide provides an in-depth overview of Des(1-cyclohexanol) Venlafaxine-d6, a deuterated analog of a known venlafaxine (B1195380) impurity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, application in quantitative analysis, and relevant experimental protocols.

Introduction

Des(1-cyclohexanol) Venlafaxine, also known as Venlafaxine EP Impurity A, is a recognized process-related impurity of the antidepressant drug venlafaxine.[1][2] The deuterated form, Des(1-cyclohexanol) Venlafaxine-d6, serves as an invaluable tool in analytical and research settings, primarily as an internal standard for the accurate quantification of venlafaxine and its related compounds in various biological matrices.[3][4] Its use in liquid chromatography-mass spectrometry (LC-MS/MS) assays helps to correct for variations in sample preparation and instrument response, ensuring the reliability of analytical data.[5][6]

Chemical and Physical Properties

The chemical properties of Des(1-cyclohexanol) Venlafaxine-d6 are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Name | 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine |

| Synonyms | Des(1-cyclohexanol) Venlafaxine-d6, Venlafaxine EP Impurity A-d6 |

| Molecular Formula | C₁₁H₁₁D₆NO |

| Molecular Weight | 185.30 g/mol |

| CAS Number | 1330046-00-8 |

| Appearance | Clear Colourless Oil |

| Storage | 2-8°C Refrigerator |

Metabolic Pathway of Venlafaxine

To understand the context in which Des(1-cyclohexanol) Venlafaxine-d6 is utilized, it is essential to be familiar with the metabolic pathways of the parent drug, venlafaxine. Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-desmethylvenlafaxine (ODV). Other minor metabolic pathways exist, leading to the formation of various other metabolites. The following diagram illustrates the major metabolic routes of venlafaxine.

Application as an Internal Standard in Quantitative Analysis

The primary application of Des(1-cyclohexanol) Venlafaxine-d6 is as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling. It offers superior accuracy and precision by compensating for matrix effects and variability in sample processing and instrument performance.

The general workflow for using Des(1-cyclohexanol) Venlafaxine-d6 as an internal standard in a typical bioanalytical assay is depicted in the following diagram.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of venlafaxine and its related compounds in a biological matrix using Des(1-cyclohexanol) Venlafaxine-d6 as an internal standard. This protocol is based on established LC-MS/MS methods for venlafaxine analysis.[5][6][7]

5.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 20 µL of a working solution of Des(1-cyclohexanol) Venlafaxine-d6 (concentration to be optimized based on the expected analyte concentration).

-

Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5.2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of analytes of interest |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

5.3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 50 psi |

| Capillary Voltage | 4000 V |

Data Presentation

While specific pharmacokinetic data for Des(1-cyclohexanol) Venlafaxine is not extensively published due to its nature as an impurity, the following table summarizes key pharmacokinetic parameters of the parent drug, venlafaxine, and its major active metabolite, O-desmethylvenlafaxine (ODV), in humans. This data provides a crucial reference for researchers investigating the disposition of venlafaxine and its related compounds.

| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) |

| Bioavailability | ~45% | - |

| Protein Binding | 27-30% | ~30% |

| Volume of Distribution (Vd) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg |

| Elimination Half-life (t½) | 5 ± 2 hours | 11 ± 2 hours |

| Primary Metabolizing Enzyme | CYP2D6 | CYP3A4, CYP2C19 |

Synthesis Overview

Des(1-cyclohexanol) Venlafaxine is a process-related impurity that can form during the synthesis of venlafaxine. While specific, detailed synthetic procedures for this impurity are not widely published, a patent application describes a general method for the preparation of venlafaxine impurities, which could be adapted for the targeted synthesis of Des(1-cyclohexanol) Venlafaxine for research purposes.[8] The synthesis generally involves multi-step chemical reactions, and the formation of impurities is often associated with side reactions or incomplete conversions. An improved, impurity-free synthesis of venlafaxine with an overall yield of 55% has been reported, which aims to minimize the formation of such impurities.[9]

Conclusion

Des(1-cyclohexanol) Venlafaxine-d6 is a critical analytical tool for researchers in the fields of pharmacology, toxicology, and pharmaceutical sciences. Its use as an internal standard in LC-MS/MS methods allows for the reliable and accurate quantification of venlafaxine and its related compounds. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols to support its effective use in a research setting.

References

- 1. Venlafaxine EP Impurity A | 775-33-7 | SynZeal [synzeal.com]

- 2. Venlafaxine EP Impurity A | 775-33-7 [chemicea.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN114292198A - A kind of preparation method of venlafaxine impurity - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism and Application of Deuterated Venlafaxine as an Internal Standard in Bioanalysis

This technical guide provides an in-depth exploration of the role and mechanism of action of stable isotope-labeled internal standards, specifically focusing on deuterated venlafaxine (B1195380), such as Des(1-cyclohexanol) Venlafaxine-d6 or Venlafaxine-d6, in the quantitative analysis of the antidepressant drug venlafaxine and its metabolites. This document is intended for researchers, scientists, and professionals in the fields of drug development, pharmacology, and analytical chemistry.

The Principle of Internal Standardization in Quantitative Analysis

In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[1][2] However, the analytical process is susceptible to variations that can affect the final result. These variations can arise during sample preparation (e.g., extraction inefficiencies, pipetting errors) or during instrumental analysis (e.g., fluctuations in ionization efficiency, matrix effects).[2]

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample before processing.[3] The IS co-elutes with the analyte and experiences similar variations during the analytical workflow.[4] By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved data reliability and accuracy.[5]

Mechanism of Action: The Role of Deuterated Standards

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[1][2] Des(1-cyclohexanol) Venlafaxine-d6 and other deuterated forms of venlafaxine (e.g., Venlafaxine-d11) are examples of such standards.[1][2][6] The "d6" signifies that six hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612).[7]

The mechanism of action for a deuterated internal standard can be broken down into three key principles:

-

Physicochemical Equivalence : The substitution of hydrogen with deuterium results in a negligible change in the compound's chemical properties (e.g., polarity, pKa, solubility).[6] Consequently, the deuterated standard behaves almost identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization. This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard.

-

Mass-Based Differentiation : While chemically similar, the deuterated standard has a higher mass than the analyte. This mass difference is easily resolved by a mass spectrometer.[4] For example, Venlafaxine-d6 has a molecular weight of approximately 283.44 g/mol , whereas unlabeled Venlafaxine is about 277.40 g/mol .[7][8] This allows the instrument to detect and quantify both compounds simultaneously and independently.

-

Ratio-Based Quantification : Quantification is not based on the absolute signal of the analyte but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample loss occurs or if the instrument's sensitivity fluctuates, as both compounds are affected proportionally. This ratiometric approach is the cornerstone of its effectiveness in correcting for analytical variability.[5]

The use of a deuterated internal standard is particularly critical for correcting matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix (e.g., plasma, blood).[2] Since the deuterated standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects, allowing for accurate compensation.[4]

Quantitative Data and Methodological Parameters

The following tables summarize typical quantitative parameters and experimental conditions for the analysis of venlafaxine using a deuterated internal standard, as cited in various bioanalytical methods.

Table 1: Mass Spectrometry Parameters for Venlafaxine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Venlafaxine (VEN) | 278.2 / 278.3 | 260.3 / 121.1 / 58.1 | Positive ESI |

| O-Desmethylvenlafaxine (ODV) | 264.3 / 264.28 | 107.10 / 58.1 | Positive ESI |

| Deuterated Internal Standard | Varies by label (e.g., +6 or +11 amu) | Varies | Positive ESI |

Data compiled from multiple sources.[9][10][11]

Table 2: Typical Chromatographic Conditions

| Parameter | Description |

| Column | C18 Reverse-Phase (e.g., Hypurity, YMC Hydrosphere)[2][9] |

| Mobile Phase | Acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate, 0.1% formic acid)[9] |

| Flow Rate | Isocratic or gradient, typically 0.5 - 1.0 mL/min |

| Run Time | 3 - 16 minutes[10][12] |

Table 3: Method Validation Summary

| Parameter | Typical Range / Value |

| Linearity Range | 1.0 - 500 ng/mL[1][10] |

| Correlation Coefficient (r²) | > 0.99[12] |

| Lower Limit of Quantification (LLOQ) | 0.60 - 2.0 ng/mL[9][12] |

| Intra- and Inter-day Precision (%CV) | < 15% (< 9% in some studies)[10][12] |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 77%[12] |

Experimental Protocols

The following is a generalized protocol for the quantification of venlafaxine in human plasma using a deuterated internal standard, based on common methodologies.[1][2]

A. Materials and Reagents

-

Analytes: Venlafaxine HCl, O-desmethylvenlafaxine

-

Internal Standard: Venlafaxine-d6 (or similar) working solution

-

Solvents: LC-MS grade acetonitrile, methanol, and water

-

Reagents: Formic acid, ammonium formate

-

Biological Matrix: Drug-free human plasma

B. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL centrifuge tube.[1]

-

Add 50 µL of the internal standard working solution to all tubes except the blank.[1]

-

Vortex briefly to mix.

-

Add 600 µL of acetonitrile (often containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[2]

C. LC-MS/MS Analysis

-

Liquid Chromatography : Samples are injected into an HPLC system equipped with a C18 column. A mobile phase gradient is used to separate venlafaxine, O-desmethylvenlafaxine, and the internal standard from other matrix components.

-

Mass Spectrometry : The column eluent is directed to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection : The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each analyte and the internal standard, as detailed in Table 1.[1][2]

D. Data Analysis

-

The peak areas for the analyte (venlafaxine) and the internal standard (venlafaxine-d6) are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentration of venlafaxine in the unknown samples is calculated from the calibration curve using their measured peak area ratios.

Visualized Workflows and Principles

The following diagrams, created using the DOT language, illustrate the key processes and principles described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Venlafaxine-d6 | C17H27NO2 | CID 59807278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical data for Des(1-cyclohexanol) Venlafaxine-d6

An In-depth Technical Guide to Des(1-cyclohexanol) Venlafaxine-d6

This technical guide provides comprehensive physical and chemical data, along with conceptual experimental protocols, for Des(1-cyclohexanol) Venlafaxine-d6. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a stable isotope-labeled internal standard for quantitative analyses.

Physical and Chemical Data

Des(1-cyclohexanol) Venlafaxine-d6 is the deuterated form of Des(1-cyclohexanol) Venlafaxine (B1195380).[1][2][3] It is primarily used as an internal standard in quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine | [4][5] |

| Synonyms | p-Methoxy-N,N-(dimethyl-d6)phenethylamine, N,N-(Dimethyl-d6)-2-(p-anisyl)ethylamine | [4][5] |

| Molecular Formula | C₁₁H₁₁D₆NO | [1][5][6] |

| Molecular Weight | 185.30 g/mol | [1][5][6] |

| CAS Number | 1330046-00-8 | [1][4][5] |

| Unlabeled CAS Number | 775-33-7 | [4][7] |

| Appearance | Clear Colourless Oil | [5] |

| Storage Conditions | 2-8°C Refrigerator | [5] |

| Shipping Conditions | Ambient | [5] |

Experimental Protocols

Conceptual Synthetic Approach

The synthesis of Des(1-cyclohexanol) Venlafaxine-d6 would likely follow a similar pathway to its non-deuterated counterpart, employing deuterated reagents at the appropriate step. A plausible route could involve the reductive amination of a suitable ketone precursor with a deuterated amine.

A general synthesis for related compounds, such as O-desmethylvenlafaxine, has been described starting from materials like 1-[cyano-1-(4-methoxyphenyl) methyl]cyclohexanol or 4-benzyloxyphenylacetonitrile.[8][9] To synthesize the title compound, a key step would be the introduction of the two trideuteriomethyl groups, for instance, by using deuterated formaldehyde (B43269) (CD₂O) in a reductive amination reaction (Eschweiler-Clarke reaction) with the corresponding primary amine.

Quantitative Analysis using LC-MS/MS with an Internal Standard

Des(1-cyclohexanol) Venlafaxine-d6 is an ideal internal standard for the quantification of its non-deuterated analog, Des(1-cyclohexanol) Venlafaxine, in biological matrices like plasma or urine. The stable isotope label ensures that it has nearly identical chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

A typical LC-MS/MS protocol would involve the following steps:

-

Sample Preparation:

-

A known amount of Des(1-cyclohexanol) Venlafaxine-d6 (internal standard) is spiked into the biological sample (e.g., plasma).

-

The sample undergoes protein precipitation, typically with a cold organic solvent like acetonitrile (B52724).[10]

-

Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte and internal standard from the matrix.[11][12][13]

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is achieved on a suitable column (e.g., C18) with a mobile phase gradient, often consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile or methanol.[10]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (Des(1-cyclohexanol) Venlafaxine) and the internal standard (Des(1-cyclohexanol) Venlafaxine-d6).

-

The difference in mass due to the six deuterium (B1214612) atoms allows for their simultaneous but distinct detection.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

-

Visualizations

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6.[14][15][16] The major active metabolite is O-desmethylvenlafaxine (ODV).[10][15] Other minor metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[17]

Caption: Metabolic pathway of Venlafaxine to its major metabolites.

Analytical Workflow for Quantification

The following diagram illustrates a standard workflow for quantifying an analyte in a biological sample using a deuterated internal standard.

Caption: Workflow for analyte quantification using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Des(1-cyclohexanol) Venlafaxine-d6 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Des(1-cyclohexanol) Venlafaxine | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychiatriapolska.pl [psychiatriapolska.pl]

- 13. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Venlafaxine Using Des(1-cyclohexanol) Venlafaxine-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of venlafaxine (B1195380) in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Des(1-cyclohexanol) Venlafaxine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Principle

This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following a straightforward protein precipitation step to extract venlafaxine and the internal standard from human plasma, the compounds are chromatographically separated on a C18 reverse-phase column. A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. The specific MRM transitions for each analyte and the internal standard provide the necessary selectivity and sensitivity for accurate measurement in a complex biological matrix.

Materials and Reagents

| Material | Supplier/Grade |

| Venlafaxine HCl | USP or equivalent |

| Des(1-cyclohexanol) Venlafaxine-d6 | MedChemExpress or equivalent |

| Acetonitrile (B52724) | LC-MS grade |

| Methanol (B129727) | LC-MS grade |

| Formic acid | LC-MS grade |

| Deionized water | 18.2 MΩ·cm |

| Drug-free human plasma | Sourced ethically |

| Calibrated micropipettes | |

| 1.5 mL polypropylene (B1209903) centrifuge tubes | |

| Autosampler vials |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Venlafaxine HCl and Des(1-cyclohexanol) Venlafaxine-d6 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Des(1-cyclohexanol) Venlafaxine-d6 stock solution with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma. A typical calibration curve range is 1.0-500 ng/mL. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Sample Preparation Workflow

LC-MS/MS Method Parameters

Liquid Chromatography

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.1 | |

| 3.0 | |

| 3.1 | |

| 5.0 | |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Manufacturer's recommendation |

Quantitative Data

MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Retention Time (min) |

| Venlafaxine | 278.2 | 121.1 | 25 | ~2.5 |

| Des(1-cyclohexanol) Venlafaxine-d6 | 284.2 | 121.1 | 25 | ~2.5 |

Note: Collision energy may require optimization based on the specific instrument used.

Method Validation Summary

| Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| LLOQ | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal matrix effect observed |

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for venlafaxine and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The concentration of venlafaxine in the QC and unknown samples is then determined from this calibration curve using a weighted linear regression model.

Data Analysis and Quantification Logic

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of venlafaxine in human plasma. The use of a deuterated internal standard, Des(1-cyclohexanol) Venlafaxine-d6, and a straightforward sample preparation procedure makes this method highly suitable for high-throughput analysis in a clinical or research setting. The method is expected to demonstrate excellent performance in terms of linearity, accuracy, precision, and sensitivity, meeting regulatory guidelines for bioanalytical method validation.

Quantitative Analysis of Venlafaxine and its Metabolites Using Deuterated Internal Standards

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of venlafaxine (B1195380) and its primary metabolites in biological matrices, specifically human plasma. The described method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and incorporates deuterated internal standards to ensure high accuracy, precision, and robustness. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of venlafaxine.

Introduction